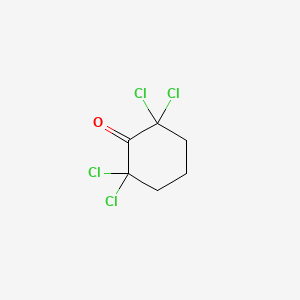

2,2,6,6-Tetrachlorocyclohexan-1-one

Beschreibung

Contextualization within Polychlorinated Cyclohexanone (B45756) Chemistry

2,2,6,6-Tetrachlorocyclohexan-1-one belongs to the broader class of polychlorinated cyclohexanones, which are cyclohexanone derivatives bearing multiple chlorine atoms. The presence of chlorine atoms significantly influences the chemical properties of the cyclohexanone ring. The electron-withdrawing nature of chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the steric bulk of the chlorine atoms can direct the stereochemical outcome of reactions at the carbonyl group and adjacent carbon atoms.

The study of polychlorinated cyclohexanones is often linked to the broader field of organochlorine compounds, which have been of significant interest due to their diverse applications and environmental presence. While some polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and certain pesticides, have raised environmental concerns due to their persistence and toxicity, others serve as crucial intermediates in the synthesis of valuable chemicals. nih.govnih.gov The chemistry of polychlorinated cyclohexanones is explored for its potential in creating complex molecular architectures and introducing specific functionalities into target molecules. The synthesis of various chlorinated cyclohexanones, such as 2-chlorocyclohexanone, has been well-documented in organic synthesis literature, providing a foundation for understanding the preparation and reactivity of more heavily chlorinated analogues like this compound. orgsyn.org

Strategic Importance as a Highly Functionalized Intermediate

The strategic importance of this compound in academic and industrial research lies in its role as a highly functionalized intermediate. Its reactivity allows for the transformation into a variety of other compounds, making it a versatile building block in organic synthesis.

One of the most prominent applications of this compound is in the synthesis of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). google.com This process typically involves the hydrolysis of the tetrachlorinated cyclohexanone. Pyrogallol itself is a valuable chemical with applications in various fields, including as a developer in photography, an absorbent for oxygen in gas analysis, and an intermediate in the synthesis of pharmaceuticals and other organic compounds. The use of this compound as a precursor to the pesticide bendiocarb (B1667985) has also been described, highlighting its role in the agrochemical industry. google.com

Beyond the synthesis of pyrogallol, the reactivity of the carbonyl group and the presence of the four chlorine atoms offer potential for a range of other chemical transformations. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, and the carbonyl group can undergo various addition and condensation reactions. While detailed academic studies on a wide array of reactions are not extensively published, its use as a precursor in the production of various industrial products and pesticides is noted. lookchem.com

Historical and Contemporary Research Trajectories

The investigation into this compound appears to have its roots in the mid-20th century, with patents from the 1970s and 1980s describing its synthesis and application, particularly for the production of pyrogallol. google.comgoogle.com These early studies focused on establishing efficient methods for its preparation, often starting from cyclohexanone and employing chlorinating agents. google.com The primary driver for this research was the industrial demand for pyrogallol.

Contemporary research on this compound itself appears to be less prevalent in mainstream academic journals. However, the broader field of chlorinated and functionalized cyclohexanones continues to be an area of active investigation. Modern synthetic methods and a deeper understanding of reaction mechanisms could unlock new applications for this and related compounds. The focus of contemporary research has shifted towards the development of more sustainable and atom-economical synthetic routes for a wide range of chemical compounds. While direct and recent academic publications solely focused on this compound are scarce, its established role as an intermediate suggests its continued, albeit perhaps more specialized, use in synthetic chemistry. The availability of this compound from commercial suppliers indicates its ongoing relevance to the research community, likely as a starting material for the synthesis of more complex molecules. sigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₆Cl₄O | nih.gov |

| Molecular Weight | 235.92 g/mol | nih.gov |

| CAS Number | 3776-30-5 | nih.gov |

| Melting Point | 82-84 °C | lookchem.comgoogle.com |

| Boiling Point | 329.4 °C at 760 mmHg | lookchem.com |

| Appearance | Colorless to pale yellow solid | |

| Solubility | Insoluble in water |

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct chlorination of cyclohexanone or its partially chlorinated derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| Cyclohexanone | Chlorine gas, catalyst (e.g., organophosphorus compound), optional solvent (e.g., molten product) | This compound | google.comgoogle.com |

| 2,2,6-Trichlorocyclohexanone | Further chlorination | This compound | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,6,6-tetrachlorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAHVKJGHYVLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191207 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3776-30-5 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3776-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetrachlorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,6,6 Tetrachlorocyclohexan 1 One

Direct Halogenation Approaches

The most direct route to 2,2,6,6-tetrachlorocyclohexan-1-one involves the exhaustive chlorination of a cyclohexanone (B45756) or cyclohexanol (B46403) precursor. This approach is challenging due to the potential for the formation of a multitude of chlorinated isomers.

Regioselective and Stereoselective Chlorination Strategies

Achieving the specific 2,2,6,6-tetrachloro substitution pattern requires careful control over the chlorination reaction. The chlorination of ketones typically proceeds via an enol or enolate intermediate, with the alpha-carbons to the carbonyl group being the reactive sites. The introduction of the first two chlorine atoms at the C2 position can be followed by further chlorination at the C6 position.

The regioselectivity of the chlorination of cyclohexanone is influenced by the reaction conditions. During the chlorination process, hydrogen chloride is formed, which can act as a catalyst, leading to an autocatalytic effect. rug.nl However, this can also lead to a low selectivity for a specific chlorinated product. rug.nl Research on the chlorination of cyclohexanone has shown that even at low conversions, a mixture of dichlorinated isomers is often formed. rug.nl

A key strategy to achieve the desired 2,2,6,6-tetrachloro isomer is the use of specific catalytic systems and reaction conditions that favor exhaustive chlorination at the alpha positions while minimizing side reactions. One patented method describes the direct synthesis of 2,2,6,6-tetrachlorocyclohexanone by reacting a cyclohexanol compound with chlorine in the presence of an organophosphorus catalyst. google.com This approach allows for the direct formation of the target molecule, seemingly bypassing the isolation of less chlorinated intermediates.

Influence of Catalytic Systems on Halogenation Efficiency

The choice of catalyst is crucial in driving the efficient and selective synthesis of this compound. Organophosphorus compounds have been identified as effective catalysts for the direct chlorination of cyclohexanol to the desired tetrachloro-derivative. google.com Salts of these organophosphorus compounds, such as tributylphosphine (B147548) hydrochloride or triphenylphosphine (B44618) hydrochloride, can also be utilized. google.com The catalyst's role is to facilitate the reaction to proceed conveniently and in high yield. google.com

The amount of catalyst used is generally a small percentage of the weight of the cyclohexanol compound, typically ranging from 0.5% to 12%. google.comgoogle.com Different organophosphorus catalysts have been shown to produce the target compound with varying yields.

| Catalyst | Starting Material | Yield of this compound | Reference |

| Triphenylphosphine | Cyclohexanol | 79% - 86.2% | google.com |

| Tri-n-butylphosphine | Cyclohexanol | 82% - 87.3% | google.com |

| Triphenylphosphine oxide | Cyclohexanol | 93% | google.com |

| Hexamethylphosphoramide (B148902) | Cyclohexanol | 91% | google.com |

The data indicates that triphenylphosphine oxide and hexamethylphosphoramide provide the highest yields under the studied conditions. google.com

Optimization of Reaction Parameters in Liquid-Phase Synthesis

The liquid-phase synthesis of this compound requires careful optimization of several reaction parameters to maximize yield and purity. The reaction is typically conducted in the liquid phase, and a solvent may be employed. google.com Suitable solvents include saturated chlorinated hydrocarbons like carbon tetrachloride, or even the molten product itself, 2,2,6,6-tetrachlorocyclohexanone, which has a melting point of 82-83°C. google.comgoogle.com

The reaction temperature is a critical parameter, generally ranging from 0°C to 160°C, with a preferred range of 40°C to 110°C. google.comgoogle.com The reaction is often carried out under substantially anhydrous conditions. google.com The continuous feeding of chlorine and the cyclohexanol precursor into the reaction mixture containing the catalyst and solvent is a preferred mode of operation. google.com

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanol | Triphenylphosphine | Carbon Tetrachloride | 85 | 79 | google.com |

| Cyclohexanol | Triphenylphosphine | Molten 2,2,6,6-Tetrachlorocyclohexanone | 95-100 | 88.5 | google.com |

| Cyclohexanol | Tri-n-butylphosphine | Molten 2,2,6,6-Tetrachlorocyclohexanone | Not specified | 82 | google.com |

| Cyclohexanol | Triphenylphosphine | Water/Carbon Tetrachloride | 30-93 | Not specified | google.com |

These examples demonstrate that using the molten product as a solvent at a higher temperature can lead to a higher yield of this compound. google.com

Alternative Synthetic Routes to this compound

Besides direct exhaustive chlorination, alternative multi-step synthetic sequences can be envisioned for the preparation of this compound.

Derivations from Cyclohexanol Precursors

As previously mentioned, cyclohexanol is a viable precursor for the direct synthesis of this compound. google.com An alternative two-step approach would first involve the oxidation of cyclohexanol to cyclohexanone. This oxidation can be achieved using various reagents, such as sodium hypochlorite (B82951) in the presence of acetic acid. owlcation.com The resulting cyclohexanone would then be subjected to exhaustive chlorination as described in the direct halogenation section. This stepwise approach may offer better control over the initial stages of the reaction but adds an extra synthetic step. The oxidation of cyclohexanol to cyclohexanone can also be carried out using other oxidizing agents like chromium trioxide (Jones oxidation). liu.edu

Multistep Synthetic Sequences Involving Halogenated Cyclohexanes

A plausible, though less direct, synthetic route to this compound could involve the use of already halogenated cyclohexane (B81311) derivatives. For instance, one could start with a chlorinated cyclohexane, such as 1,2-dichlorocyclohexane (B75773) or other polychlorinated cyclohexanes. The synthesis would then require the introduction of a ketone functionality at the C1 position and subsequent or concurrent chlorination at the alpha positions (C2 and C6) to achieve the desired 2,2,6,6-tetrachloro substitution pattern.

Yield Enhancement and Byproduct Minimization Strategies

Achieving a high yield of this compound requires careful control over reaction conditions and a strategic approach to minimize the formation of side products. Key strategies involve the optimization of catalyst concentration, reaction medium, temperature, and reactant stoichiometry, as well as the implementation of specific process techniques.

A crucial aspect of enhancing the yield is the use of an appropriate catalyst. researchgate.net Organophosphorus compounds, such as tributylphosphine and its salts, have been identified as effective catalysts for the chlorination of cyclohexanone to its tetrachlorinated derivative. researchgate.netwikipedia.org The concentration of the catalyst plays a significant role; a catalytic amount is necessary for the reaction to proceed efficiently, with research suggesting that a catalyst weight of at least 0.1%, and preferably between 0.5% and 12% of the weight of the cyclohexanone compound, is beneficial. researchgate.netwikipedia.org For anion-based catalysts, studies have shown that using 6 to 10 equivalents of the anion per mole of the tetrahalocyclohexanone can result in higher yields compared to using only 4 equivalents, with no substantial improvement observed at 16 equivalents. researchgate.net

The reaction medium also has a profound impact on the yield. A notable strategy is to conduct the reaction in the molten form of the product itself, this compound, which can act as a solvent. researchgate.netwikipedia.org This approach can help to maintain a high concentration of the reactants and facilitate the reaction kinetics. The reaction is preferably carried out under substantially anhydrous conditions, with less than 1% (and ideally less than 0.5%) by weight of water present, as the presence of water can lead to undesirable side reactions. researchgate.net

Temperature control is another critical parameter for maximizing the yield. The reaction is typically conducted within a temperature range of 75°C to 110°C. researchgate.net This temperature range is likely optimal for achieving a sufficient reaction rate without promoting the degradation of the product or the formation of significant amounts of byproducts.

To ensure the complete conversion of the starting material, the amount of chlorine used is a key consideration. It is essential to use at least the stoichiometric amount of chlorine required to convert the cyclohexanone compound to this compound. researchgate.net A continuous feeding process, where the chlorine and the cyclohexanone compound are fed into a reaction zone containing the solvent and catalyst, has been shown to be a method to maximize the yield. researchgate.net

The primary byproducts in the chlorination of cyclohexanone are under-chlorinated species such as 2-chlorocyclohexanone, and various isomeric dichloro- and trichlorocyclohexanones. rug.nl The formation of these byproducts is often a result of incomplete chlorination. The low selectivity towards a single chlorinated product is a known challenge in the chlorination of ketones due to the multiple reactive α-hydrogen atoms. rug.nl Even at low conversion rates of the starting ketone, the formation of dichlorinated compounds can be observed. rug.nl

Another significant side reaction is the acid-catalyzed aldol (B89426) condensation of the parent ketone. rug.nl The hydrogen chloride generated during the chlorination reaction can catalyze this condensation, leading to the formation of higher molecular weight byproducts.

Strategies to minimize these byproducts are intrinsically linked to the yield enhancement strategies. By ensuring a sufficient supply of chlorine and optimizing catalyst efficiency, the reaction can be driven towards the desired fully chlorinated product, thereby reducing the prevalence of under-chlorinated intermediates. researchgate.net Maintaining anhydrous conditions is also critical in suppressing side reactions that may be promoted by the presence of water. researchgate.net Careful control of the reaction time is also important, as extended reaction periods can potentially lead to de-chlorination, resulting in the formation of impurities. preprints.org

Below is a data table summarizing the key parameters for yield enhancement and byproduct minimization:

| Parameter | Recommended Condition | Rationale |

| Catalyst | Tributyl phosphine (B1218219) or its salts; Collidine or its salts researchgate.netwikipedia.org | To facilitate the chlorination reaction efficiently. |

| Catalyst Concentration | 0.5% to 12% by weight of cyclohexanone researchgate.netwikipedia.org | To ensure a high reaction rate and conversion. |

| Reaction Medium | Molten this compound researchgate.netwikipedia.org | Serves as a solvent, maintaining high reactant concentration. |

| Water Content | < 0.5% by weight researchgate.net | To minimize side reactions and hydrolysis. |

| Temperature | 75°C - 110°C researchgate.net | To optimize reaction kinetics while minimizing degradation. |

| Chlorine Stoichiometry | At least the stoichiometric amount researchgate.net | To ensure complete conversion to the tetrachlorinated product. |

| Process Technique | Continuous feeding of reactants researchgate.net | To maintain optimal reactant concentrations and maximize yield. |

Mechanistic Investigations of 2,2,6,6 Tetrachlorocyclohexan 1 One Transformations

Reactivity at the Carbonyl Center

The carbonyl group in 2,2,6,6-tetrachlorocyclohexan-1-one is a primary site for chemical reactions. The electron-withdrawing nature of the four chlorine atoms significantly influences the reactivity of this functional group.

Nucleophilic Addition and Substitution Reactions

The carbon atom of the carbonyl group in ketones is electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the inductive effect of the four alpha-chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones. For instance, the reaction of α-chloroketones with cyanide ions in a polar, protic solvent like methanol (B129727) typically proceeds via addition to the carbonyl group. researchgate.net This leads to the formation of oxiranes through an intramolecular nucleophilic substitution of a chlorine atom. researchgate.net

The general reactivity of α-haloketones in nucleophilic substitution reactions is significantly higher than that of corresponding alkyl halides. nih.gov This enhanced reactivity is attributed to the electronic influence of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov

Table 1: Comparison of Relative Rates of Nucleophilic Substitution

| Reactant | Relative Rate |

|---|---|

| Alkyl Halide | 1 |

| α-Haloketone | 35,000 |

This table illustrates the dramatically increased rate of substitution for an α-haloketone compared to a simple alkyl halide, highlighting the activating effect of the adjacent carbonyl group. youtube.com

Enolization and Enolate Reactivity

Ketones that have a hydrogen atom on an alpha-carbon can exist in equilibrium with a constitutional isomer called an enol. This interconversion is known as tautomerization. The enol form, while typically less stable, is a key intermediate in many reactions of ketones.

Acid-catalyzed enolization begins with the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. youtube.com A base can then remove an alpha-proton to form the enol. wikipedia.org

Enols are electron-rich and behave as nucleophiles, reacting with electrophiles in a manner similar to alkenes. wikipedia.org However, the resonance donation of electrons from the oxygen atom makes enols more reactive than typical alkenes. wikipedia.org

Transformations Involving Alpha-Chlorine Atoms

The four chlorine atoms at the alpha-positions to the carbonyl group are pivotal to the unique reactivity of this compound.

Dehalogenation and Dehydrohalogenation Mechanisms

The removal of halogen atoms (dehalogenation) or a hydrogen and a halogen atom (dehydrohalogenation) are common transformations for α-haloketones. These reactions can be initiated by various reagents and conditions. The presence of multiple chlorine atoms in this compound provides multiple pathways for such reactions.

Hydrolytic Cleavage Pathways Leading to Aromatic Derivatives

A significant transformation of this compound is its hydrolysis to form aromatic compounds. Specifically, it can be hydrolyzed to produce pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or its salts. google.com This process can be carried out directly with water, often at elevated temperatures (60-140°C) and sometimes under pressure. google.com

Alternatively, an indirect hydrolysis pathway exists. This involves reacting the tetrachlorocyclohexanone with a metal alkoxide, such as sodium methoxide, followed by acid hydrolysis to yield the aromatic product. google.com

Table 2: Hydrolysis Conditions for this compound

| Method | Reagents | Temperature | Product |

|---|---|---|---|

| Direct Hydrolysis | Water | 60-140°C | Pyrogallol |

| Indirect Hydrolysis | 1. Sodium Methoxide2. Acid (e.g., HCl) | - | Pyrogallol |

This table summarizes the two main methods for the conversion of this compound to pyrogallol, a valuable aromatic compound. google.com

Substitution Reactions at Chlorinated Centers

The alpha-carbon atoms in α-haloketones are susceptible to nucleophilic substitution. nih.gov The inductive effect of the carbonyl group makes the carbon-chlorine bond more polar and thus more reactive towards nucleophiles. nih.gov These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the chloride ion. youtube.com The transition state of this reaction is stabilized by conjugation with the carbonyl group, which lowers the activation energy and facilitates the reaction. youtube.com

Alkylation of enolate ions, formed by the deprotonation of an α-carbon, is another important substitution reaction. The nucleophilic enolate ion can react with an electrophilic alkyl halide in an SN2 reaction. wikipedia.org

Intramolecular Rearrangements and Ring Transformations

The presence of four chlorine atoms on the carbons adjacent to the carbonyl group in this compound dictates its reactivity, making it susceptible to base-induced intramolecular rearrangements and subsequent ring transformations. These reactions often proceed through complex mechanisms, including those analogous to the Favorskii and quasi-Favorskii rearrangements, ultimately leading to significant alterations of the initial cyclohexanone (B45756) framework.

A notable transformation of this compound is its hydrolysis to pyrogallol (1,2,3-trihydroxybenzene), a reaction of significant industrial interest. google.com This process represents a profound ring transformation, converting a six-membered alicyclic ketone into a six-membered aromatic triol. Mechanistic considerations suggest that this transformation is not a simple hydrolysis. Instead, it is believed to proceed through a series of complex steps initiated by a base.

The reaction can be conceptualized as involving an initial intramolecular rearrangement, akin to a Favorskii-type mechanism, which would involve the contraction of the six-membered ring to a five-membered ring intermediate. Due to the absence of α-hydrogens for enolization, a quasi-Favorskii rearrangement is a more probable pathway. This mechanism involves the nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon, followed by a rearrangement that displaces a chloride ion.

Subsequent steps would involve further rearrangements and eliminations of the remaining chlorine atoms, ultimately leading to the aromatic pyrogallol. A proposed pathway involves the displacement of the four chlorine atoms by nucleophiles, such as alkoxide ions, followed by acid hydrolysis to yield pyrogallol. google.com

Detailed mechanistic studies involving computational chemistry have shed light on the intricacies of the Favorskii rearrangement for related α-chlorocyclohexanones. rsc.org These studies have compared the viability of different mechanistic pathways, such as the semibenzilic acid mechanism and the cyclopropanone (B1606653) mechanism. For α-chlorocyclohexanone, the cyclopropanone mechanism is generally favored. rsc.org This involves the formation of a highly strained bicyclic cyclopropanone intermediate, which is then opened by a nucleophile. adichemistry.comwikipedia.org While these studies provide a valuable framework, the behavior of the tetrachlorinated analog may differ due to the electronic and steric effects of the additional chlorine atoms.

The table below summarizes the key transformation of this compound and the proposed mechanistic pathway.

| Starting Material | Product | Reagents | Proposed Mechanistic Pathway |

| This compound | Pyrogallol | Base (e.g., NaOH, metal alkoxide), followed by acid hydrolysis | Quasi-Favorskii rearrangement, ring contraction, further rearrangements and eliminations |

Further research, including detailed spectroscopic analysis of intermediates and kinetic studies under various reaction conditions, is necessary to fully elucidate the precise mechanistic pathways involved in the transformations of this compound. Such investigations will not only enhance our fundamental understanding of the reactivity of polychlorinated ketones but also pave the way for the development of new synthetic methodologies.

Computational and Theoretical Studies of 2,2,6,6 Tetrachlorocyclohexan 1 One

Conformational Analysis and Energetic Preferences

The six-membered ring of 2,2,6,6-tetrachlorocyclohexan-1-one is not planar and, like cyclohexane (B81311), can adopt various conformations. The most stable arrangement is typically a chair conformation, which minimizes both angle and torsional strain. However, the presence of bulky and electronegative substituents can significantly alter the energetic landscape of these conformations.

Chair-Boat Interconversions and Distortion Energies

The interconversion between two chair conformations of a cyclohexane ring proceeds through higher-energy intermediates, including the twist-boat and boat conformations. The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For this compound, this energy barrier is expected to be considerably different due to the substantial steric hindrance and electrostatic interactions involving the chlorine atoms.

The boat conformation of cyclohexane is destabilized by torsional strain and steric repulsion between the "flagpole" hydrogens. In the case of this compound, the flagpole interactions would involve chlorine and hydrogen atoms, leading to significant repulsive forces. The twist-boat conformation, which alleviates some of this strain, is generally a local energy minimum. Computational studies on related polychlorocyclohexanes have shown that chair conformations are significantly more stable than boat or twist-boat forms. rsc.org

Table 1: Illustrative Relative Energies of Cyclohexane and a Hypothetical Polychlorinated Cyclohexanone (B45756).

| Conformer | Cyclohexane (kcal/mol) | Hypothetical this compound (kcal/mol) |

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | > 6.4 |

| Boat | 6.9 | > 7.0 |

| Half-Chair (Transition State) | 10.8 | > 11.0 |

Note: The values for this compound are illustrative and based on general principles and data from related compounds. rsc.orgbyjus.com

Influence of Geminal Chlorines on Ring Conformation

The two pairs of geminal chlorine atoms at the C2 and C6 positions are the most significant structural feature of this compound. These substituents introduce several competing effects that influence the ring's conformation.

Steric Hindrance: The van der Waals radius of chlorine is significantly larger than that of hydrogen. The presence of four chlorine atoms in close proximity leads to substantial steric repulsion. In a chair conformation, one chlorine atom of each geminal pair will be in an axial position and the other in an equatorial position. The axial chlorines will experience 1,3-diaxial interactions with the axial hydrogens at C4. These interactions are highly destabilizing and can lead to distortions in the ideal chair geometry, such as flattening of the ring or an increase in the C-C-C bond angles to alleviate the strain.

Electrostatic Interactions: Chlorine is a highly electronegative atom, leading to a significant dipole moment in the C-Cl bonds. The alignment of these bond dipoles can either be stabilizing or destabilizing depending on the conformation. In the chair form of this compound, the dipole-dipole interactions between the C-Cl bonds and the C=O bond will play a crucial role in determining the most stable arrangement. Computational studies on halogenated cyclohexanes have highlighted the importance of electrostatic interactions in determining conformational preferences. nih.gov

Anomeric Effect: While the classical anomeric effect is associated with heteroatoms in the ring, analogous stabilizing hyperconjugative interactions can occur. In this case, there might be interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals (σ*) of the C-Cl bonds.

The combination of these effects makes it challenging to predict the exact geometry without high-level computational analysis. It is plausible that the chair conformation of this compound is significantly distorted from the ideal cyclohexane chair.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are heavily influenced by the presence of the four electron-withdrawing chlorine atoms and the carbonyl group.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. A typical DFT calculation for this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that it is a true minimum on the potential energy surface. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) can be employed to achieve the desired accuracy. researchgate.netnih.gov

These calculations can provide valuable information such as:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Relative energies of different conformers.

Vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Electronic properties like dipole moment and polarizability.

Molecular Orbital Contributions and Charge Distribution

The molecular orbitals (MOs) of a molecule describe the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions.

For this compound, the HOMO is likely to have significant contributions from the lone pairs of the carbonyl oxygen and possibly the chlorine atoms. The LUMO is expected to be a π* orbital associated with the C=O bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. The four electronegative chlorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexanone.

The charge distribution within the molecule will be highly polarized. The chlorine atoms will draw electron density away from the carbon atoms to which they are attached (C2 and C6), making these carbons and the carbonyl carbon (C1) electrophilic centers. This can be visualized through calculated electrostatic potential maps, where regions of negative potential (electron-rich) are typically found around the oxygen and chlorine atoms, and regions of positive potential (electron-poor) are located near the hydrogen atoms and the carbonyl carbon.

Table 2: Illustrative Calculated Properties of this compound (Hypothetical DFT Data).

| Property | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | ~3.0 D |

Note: These values are illustrative and would require specific DFT calculations to be determined accurately.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For this compound, several reaction pathways could be investigated computationally:

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is an electrophilic site and is susceptible to attack by nucleophiles. Computational studies could model the approach of a nucleophile, locate the transition state for the addition reaction, and calculate the activation energy. The steric hindrance from the four chlorine atoms would be expected to play a significant role in the feasibility and stereochemistry of such reactions.

Enolate Formation and Subsequent Reactions: Although the α-protons are absent, reactions involving the γ-protons could potentially lead to the formation of an enolate-like species under strong basic conditions. The stability and reactivity of such an intermediate could be explored theoretically.

Elimination Reactions: Under certain conditions, elimination of HCl could be a possible reaction pathway, although this would be less favorable than in other halogenated cyclohexanes due to the geminal substitution pattern.

Reductive Dechlorination: The C-Cl bonds could be susceptible to cleavage under reductive conditions. Computational methods can be used to model the mechanism of such reactions, for instance, with radical species or reducing metals.

The characterization of transition states is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. Frequency calculations on a proposed transition state structure will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products.

Computational Modeling of Halogenation Mechanisms

The synthesis of this compound involves the exhaustive chlorination of cyclohexanone at the α-positions. Computational modeling, particularly using Density Functional Theory (DFT), can provide significant insights into the reaction mechanism of this process. Such studies can elucidate the energetics of the reaction pathway, identify transition states, and determine the factors controlling the regioselectivity of the chlorination.

A plausible mechanism for the formation of this compound is a stepwise halogenation process under either acidic or basic conditions, proceeding through enol or enolate intermediates, respectively. Computational models can be employed to calculate the energies of these intermediates and the transition states for each chlorination step.

Key aspects that can be investigated using computational modeling include:

Tautomerization Energies: The relative energies of the keto and enol/enolate forms of cyclohexanone and its chlorinated derivatives can be calculated to understand their equilibrium concentrations.

Reaction Barriers: The activation energies for the reaction of the enol/enolate with a chlorinating agent (e.g., Cl₂) can be computed to determine the rate-determining step.

Stereoselectivity: For the introduction of multiple chlorine atoms, computational models can predict the preferred stereochemistry of the product by comparing the energies of different diastereomeric transition states.

A hypothetical computational study could involve the following steps:

Optimization of the geometries of the reactants (cyclohexanone, chlorinating agent), intermediates (enolates, chlorinated cyclohexanones), and products.

Calculation of the Gibbs free energies of all species to determine the thermodynamics of each step.

Location of the transition state structures for each chlorination step and calculation of the activation energies.

The results of such a study would provide a detailed atomistic-level understanding of the halogenation mechanism, which is crucial for optimizing reaction conditions and improving the yield and selectivity of the synthesis.

Theoretical Prediction of Degradation Pathways and Intermediates

Polychlorinated organic compounds are of environmental concern due to their persistence and potential toxicity. Theoretical prediction of the degradation pathways of this compound is essential for assessing its environmental fate and developing remediation strategies. Computational methods can be used to explore various potential degradation mechanisms, including microbial degradation, photolysis, and reductive dechlorination.

Studies on the degradation of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and dioxins, have shown that both aerobic and anaerobic pathways can be involved. nih.govnih.govresearchgate.nettaylorfrancis.compjoes.com These studies can serve as a model for predicting the degradation of this compound.

Potential degradation pathways that can be investigated computationally include:

Reductive Dechlorination: Under anaerobic conditions, the stepwise removal of chlorine atoms is a likely degradation pathway. Computational chemistry can be used to calculate the reduction potentials for the removal of each chlorine atom, thereby predicting the most likely sequence of dechlorination.

Oxidative Degradation: In aerobic environments, microbial degradation initiated by dioxygenase enzymes could occur. nih.gov Computational docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the interaction of the substrate with the active site of such enzymes and to calculate the activation barriers for the initial oxidative attack.

Hydrolytic Dechlorination: The possibility of hydrolytic removal of chlorine atoms can also be assessed by modeling the reaction with water or hydroxide (B78521) ions.

The intermediates formed during these degradation processes can also be identified and their subsequent reactivity predicted. This information is crucial for understanding the formation of potentially more toxic byproducts.

Predictive Spectroscopic Modeling

Computational spectroscopy is a powerful tool for the structural elucidation and conformational analysis of molecules. By simulating vibrational and nuclear magnetic resonance spectra, it is possible to gain detailed insights that complement experimental data.

Theoretical Vibrational Spectra (IR, Raman) for Conformational Assignment

The conformational flexibility of the six-membered ring in this compound is a key aspect of its structure. The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat, and the presence of the four bulky chlorine atoms and the carbonyl group will significantly influence the relative energies of these conformers.

Theoretical calculations of the vibrational spectra (Infrared and Raman) can be instrumental in identifying the most stable conformer(s) present in a sample. sapub.org DFT calculations are commonly used for this purpose, as they can provide accurate predictions of vibrational frequencies and intensities. dtic.milmdpi.com

A typical computational workflow for conformational and vibrational analysis would involve:

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its relative energy is calculated at a high level of theory.

Vibrational Frequency Calculation: For the most stable conformers, the vibrational frequencies and intensities for both IR and Raman spectra are calculated.

Comparison with Experimental Spectra: The calculated spectra of the different conformers are compared with the experimental spectra to determine which conformer, or mixture of conformers, is present.

The calculated vibrational modes can be visualized to provide a detailed assignment of the experimental spectral bands. For instance, the characteristic C=O stretching frequency will be sensitive to the conformation of the ring.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization and vibrational frequency calculations. dtic.mil |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | Higher accuracy energy calculations for conformational analysis. |

This table presents common computational methods and basis sets used for vibrational spectra prediction.

NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The prediction of NMR chemical shifts using computational methods has become an increasingly valuable tool for structural validation and for distinguishing between different isomers or conformers. idc-online.combohrium.comnih.govgithub.iobohrium.com

For this compound, the ¹³C and ¹H NMR spectra would provide key information about the molecular structure. The chemical shifts of the carbon and hydrogen atoms are highly sensitive to their local electronic environment, which is influenced by the conformation of the ring and the presence of the electronegative chlorine atoms.

The computational prediction of NMR chemical shifts typically involves:

Geometry Optimization: An accurate 3D structure of the molecule is obtained through geometry optimization, often including the effects of the solvent.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using methods such as Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

By comparing the predicted NMR chemical shifts for different possible conformers with the experimental data, it is possible to determine the predominant conformation in solution.

| Nucleus | Predicted Chemical Shift Range (ppm) - Generic Halogenated Ketone | Influencing Factors |

| Carbonyl Carbon (C=O) | 190 - 210 | Ring strain, conjugation, and substitution. |

| α-Carbons (C-Cl₂) | 70 - 90 | High deshielding due to two chlorine atoms. |

| β-Carbons (CH₂) | 30 - 50 | Shielding effect relative to α-carbons. |

| γ-Carbon (CH₂) | 20 - 40 | Least affected by the carbonyl and chlorine atoms. |

| Protons (CH₂) | 2.0 - 4.0 | Proximity to electronegative groups. |

This table provides hypothetical predicted NMR chemical shift ranges for a generic halogenated cyclohexanone, illustrating the expected trends.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,2,6,6-tetrachlorocyclohexan-1-one, both ¹H and ¹³C NMR, along with 2D NMR methods, provide a complete picture of the atomic connectivity and spatial arrangement.

Detailed Proton and Carbon-13 NMR Spectral Interpretation for Stereochemistry

The structure of this compound possesses a plane of symmetry that passes through the carbonyl group (C1) and the C4 methylene (B1212753) group. This symmetry simplifies the NMR spectra, leading to fewer signals than the total number of protons or carbons. Assuming a standard chair conformation, the protons on C3 and C5 are chemically equivalent, as are the two protons on C4.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methylene protons of the cyclohexanone (B45756) ring.

Protons at C3 and C5: These four protons are equivalent due to the molecular symmetry. They are adjacent to a methylene group (C4) and a quaternary carbon bearing two chlorine atoms (C2 and C6). The electron-withdrawing effect of the adjacent chlorine atoms and the carbonyl group will shift these protons downfield. They would likely appear as a triplet due to coupling with the two equivalent protons on C4.

Protons at C4: These two protons are also equivalent. They are flanked by two equivalent methylene groups (C3 and C5). Due to coupling with the four equivalent protons on C3 and C5, this signal is expected to appear as a quintet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3, H5 | ~2.8 - 3.2 | Triplet | 4H |

| H4 | ~2.2 - 2.6 | Quintet | 2H |

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four distinct signals.

Carbonyl Carbon (C1): The carbon of the ketone functional group is significantly deshielded and appears far downfield, which is characteristic of carbonyl carbons. youtube.com

Quaternary Carbons (C2, C6): These two carbons are equivalent and are bonded to two chlorine atoms. The strong electron-withdrawing effect of the two chlorine atoms causes a significant downfield shift.

Methylene Carbons (C3, C5): These equivalent carbons are adjacent to the highly substituted C2 and C6 carbons and the C4 carbon. Their chemical shift is influenced by the proximity of the electronegative chlorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~195 - 205 |

| C2, C6 (CCl₂) | ~90 - 100 |

| C3, C5 (CH₂) | ~40 - 50 |

| C4 (CH₂) | ~25 - 35 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Conformational Analysis

The FTIR spectrum of this compound is dominated by the absorption band of the carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. The presence of four electron-withdrawing chlorine atoms on the α-carbons (C2 and C6) increases the frequency of the carbonyl stretch compared to a simple cyclohexanone (typically around 1715 cm⁻¹). youtube.comnist.gov

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups (C3, C4, C5) would appear in the region of 2850-3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. Due to the presence of multiple C-Cl bonds, a series of strong to medium bands can be expected in this region.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups will also be present in the fingerprint region, typically around 1450 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720 - 1740 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| CH₂ (Bending) | ~1450 | Medium |

| C-Cl (Stretch) | 600 - 800 | Strong to Medium |

Raman Spectroscopy for Molecular Vibrations and Symmetry Aspects

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations.

Symmetric Vibrations: Due to the molecule's symmetry, vibrations that are symmetric with respect to the symmetry plane will be strongly Raman active. This includes the symmetric stretching of the C-C bonds within the ring and the symmetric C-Cl stretches.

C-Cl Bonds: The symmetric stretching of the CCl₂ groups would be expected to produce a strong and polarized Raman signal.

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum.

A comparative analysis of the FTIR and Raman spectra can provide deeper insights into the molecular symmetry, as vibrations that are strong in one are often weak in the other, according to the rule of mutual exclusion for centrosymmetric molecules. While this compound is not centrosymmetric, the principles of symmetry still influence the relative intensities in the two types of spectra.

Mass Spectrometry Techniques for Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. libretexts.org

The mass spectrum of this compound would be characterized by the distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Molecular Ion Peak (M⁺): The molecular ion peak would appear as a cluster of peaks due to the presence of four chlorine atoms. The most abundant peak in this cluster would correspond to the ion containing four ³⁵Cl isotopes. The relative intensities of the M⁺, M⁺+2, M⁺+4, M⁺+6, and M⁺+8 peaks would follow a predictable pattern based on the natural abundance of the chlorine isotopes.

Fragmentation Patterns: The primary fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bond, which is common for ketones. This would lead to the loss of a •CCl₂(CH₂)₂CH₂ radical or a related fragment.

Loss of Chlorine: The loss of a chlorine atom (•Cl) or a molecule of Cl₂ is a very likely fragmentation pathway. This would result in fragment ions at m/z values corresponding to [M-Cl]⁺ and [M-2Cl]⁺.

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Origin | Predicted m/z (for ³⁵Cl) |

| [C₆H₆Cl₄O]⁺ | Molecular Ion (M⁺) | 234 |

| [C₅H₆Cl₂O]⁺ | α-cleavage, loss of •CCl₂ | 152 |

| [C₆H₆Cl₃O]⁺ | Loss of •Cl | 199 |

| [C₂H₂Cl]⁺ | Further fragmentation | 61 |

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. chemrevise.orguni-rostock.de For this compound, with a molecular formula of C₆H₆Cl₄O, the exact mass can be calculated, providing a high degree of confidence in its identification. The monoisotopic mass of this compound is 233.917276 Da. nih.gov

A distinctive feature in the mass spectrum of a chlorinated compound is its unique isotopic pattern, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which is approximately a 3:1 ratio. jove.comlibretexts.org For a molecule containing four chlorine atoms, like this compound, the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6, and M+8) corresponding to the different combinations of these isotopes. The theoretical relative intensity of these peaks for a tetrachlorinated compound is approximately 81:108:54:12:1. This pattern serves as a definitive fingerprint for the presence of four chlorine atoms in the molecule. libretexts.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆Cl₄O |

| Monoisotopic Mass (Da) | 233.917276 |

| Average Mass (Da) | 235.913 |

| Isotopic Signature (M:M+2:M+4:M+6:M+8) | ~ 81:108:54:12:1 |

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion (m/z 234, corresponding to the most abundant isotopic peak) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of cyclic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage. youtube.com

In the case of this compound, the high degree of chlorination at the alpha positions significantly influences the fragmentation pathway. Common fragmentation routes for halogenated compounds include the loss of a halogen radical (•Cl) or a hydrogen halide molecule (HCl). miamioh.eduresearchgate.net

A plausible fragmentation pathway for this compound would involve the following steps:

Alpha-cleavage: Initial fragmentation is likely to occur via cleavage of the C1-C2 or C1-C6 bond, which is adjacent to the carbonyl group. This would lead to the opening of the cyclohexanone ring.

Loss of Chlorine: Subsequent fragmentation would likely involve the sequential loss of chlorine atoms, either as radicals (•Cl) or as HCl molecules. The loss of a chlorine radical from the molecular ion would result in a fragment at m/z 199.

Carbonyl Group Involvement: The carbonyl group can also be lost as carbon monoxide (CO), a common fragmentation for ketones, leading to a fragment ion. For example, following an alpha-cleavage and ring-opening, the loss of CO and a chlorine atom could occur.

The resulting product ions and their relative abundances create a unique MS/MS spectrum that can be used to confirm the structure of the molecule.

Table 2: Plausible Tandem MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 234 | 199 | Cl | Loss of a chlorine radical |

| 234 | 198 | HCl | Loss of hydrogen chloride |

| 234 | 163 | HCl, Cl | Sequential loss of HCl and a chlorine radical |

| 199 | 171 | CO | Loss of carbon monoxide from the [M-Cl]⁺ fragment |

Applications in Advanced Organic Synthesis

Role as a Versatile Polyfunctionalized Synthon

2,2,6,6-Tetrachlorocyclohexan-1-one serves as a polyfunctionalized synthon, a building block equipped with multiple reactive sites that can be selectively transformed to construct more complex molecules. The core structure features a cyclohexanone (B45756) ring, which provides a six-carbon framework. The carbonyl group acts as a handle for various classical ketone reactions, while the four chlorine atoms at the C-2 and C-6 positions significantly influence the molecule's chemical behavior. These chlorine atoms are leaving groups in substitution and elimination reactions, and their electron-withdrawing nature activates the carbonyl group. This high degree of functionalization makes it a precursor for creating a variety of chemical products due to its reactive nature.

The compound is typically prepared through the exhaustive chlorination of cyclohexanone or cyclohexanol (B46403). google.comgoogle.com Methodologies have been developed that utilize catalysts like tributylphosphine (B147548) to achieve this transformation in high yield. google.com The process can be conducted in a solvent or using the molten product itself as the reaction medium. google.comgoogle.com

Precursor Chemistry for Aromatic and Heterocyclic Systems

The reactivity of this compound is most prominently harnessed in its conversion to aromatic compounds, particularly phenols.

A significant application of this compound is its role as a key intermediate in the synthesis of pyrogallol (B1678534) (benzene-1,2,3-triol). This process involves the hydrolysis of the tetrachloro compound, which proceeds via a complex series of elimination and substitution reactions, ultimately leading to aromatization.

The hydrolysis can be carried out by reacting the compound with water at elevated temperatures, often in the presence of a catalyst. google.com An alternative two-step process involves first reacting the tetrachlorocyclohexanone with a metal alkoxide, such as sodium methoxide, to form a derivative which is then hydrolyzed under acidic conditions to yield the final pyrogallol product. Research has detailed specific conditions to optimize this transformation, achieving high yields. For instance, one patented method describes a yield of 84.4% for pyrogallol.

| Reactants | Catalyst/Reagents | Temperature (°C) | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,2,6,6-Tetrachlorocyclohexanone, Water | Phthalic acid, Sodium hydroxide (B78521) | Reflux | 4 hours | 84.4% | nih.gov |

| 2,2,6,6-Tetrachlorocyclohexanone, Water | Not specified | 0-250 | Not specified | Not specified | google.com |

While this compound is heavily chlorinated, its documented synthetic utility is primarily centered on the removal of these chlorine atoms to generate non-chlorinated aromatic systems like pyrogallol. The scientific literature does not prominently feature methodologies where this compound is used as a precursor for the synthesis of other chlorinated aromatic derivatives. Its typical reaction pathway involves hydrolysis and aromatization, which cleaves the carbon-chlorine bonds.

Development of New Synthetic Methodologies Utilizing its Reactivity

The use of this compound has spurred the development of specific synthetic processes, particularly for its own production and subsequent conversion. Methodologies for preparing the title compound from cyclohexanol or cyclohexanone have been optimized. For example, a process has been described where chlorine and cyclohexanol are fed into a reaction zone containing a catalyst and molten 2,2,6,6-tetrachlorocyclohexanone as the solvent. google.comgoogle.com This approach allows for a continuous process at temperatures between 75-110°C under substantially anhydrous conditions. google.com The development of these specific catalytic systems and reaction conditions represents a key methodological advancement, enabling the efficient production of the synthon required for pyrogallol synthesis. google.com

Stereocontrolled Transformations and Enantioselective Synthesis

Environmental Chemical Reactivity and Transformation Mechanisms

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For chlorinated organic compounds, microbial degradation can proceed under both aerobic and anaerobic conditions and often involves the cleavage of carbon-halogen bonds.

While no studies have specifically detailed the microbial degradation of 2,2,6,6-tetrachlorocyclohexan-1-one, the biodegradation of structurally related compounds, such as hexachlorocyclohexane (HCH), has been extensively studied. These studies provide a framework for predicting the potential biotic fate of this compound.

The primary mechanisms for the microbial degradation of highly chlorinated compounds are dechlorination and dehydrochlorination.

Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom. This process, known as halorespiration, is a key step in the anaerobic degradation of many chlorinated pollutants.

Dehydrochlorination: This pathway involves the elimination of hydrogen and chlorine from adjacent carbon atoms, leading to the formation of a double bond and the release of a chloride ion.

It is plausible that microorganisms capable of degrading HCH and other chlorinated alicyclic compounds could also transform this compound through similar pathways.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. Based on the degradation of analogous compounds, the microbial transformation of this compound could potentially lead to a variety of chlorinated and non-chlorinated intermediates.

For instance, sequential dechlorination could produce trichloro-, dichloro-, and monochlorocyclohexanone isomers. Dehydrochlorination could lead to the formation of tetrachlorocyclohexenone. Subsequent enzymatic reactions could then open the ring structure, leading to chlorinated aliphatic acids that could be further metabolized, potentially leading to complete mineralization to carbon dioxide, water, and chloride ions.

Table 2: Hypothetical Biodegradation Intermediates of this compound

| Initial Compound | Potential Intermediate(s) | Potential End Product(s) |

| This compound | Trichlorocyclohexanone isomers, Dichlorocyclohexanone isomers, Tetrachlorocyclohexenone | Carbon dioxide, Water, Chloride ions |

The actual intermediates and end products would depend on the specific microorganisms and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

The microbial degradation of chlorinated compounds is mediated by specific enzymes. Key enzyme classes that could be involved in the biotransformation of this compound include:

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases are crucial in anaerobic dechlorination, while hydrolytic dehalogenases can replace a halogen with a hydroxyl group.

Oxygenases: Mono- and dioxygenases can initiate the degradation of cyclic compounds by introducing oxygen atoms, which can lead to ring cleavage.

Dehydrogenases: These enzymes are involved in the oxidation of intermediates.

While the specific enzymes responsible for the degradation of this compound have not been identified, it is likely that a consortium of microorganisms possessing a variety of these enzymes would be required for its complete degradation in the environment.

Environmental Persistence and Fate Modeling (Mechanistic Aspects) of this compound

Limited specific data is available in peer-reviewed environmental science literature regarding the environmental persistence and fate of this compound. The understanding of its behavior in the environment is largely inferred from its chemical structure and data on related chlorinated compounds. As a cyclic ketone with four chlorine atoms, its environmental reactivity is expected to be influenced by processes such as hydrolysis, photolysis, and biodegradation, although the rates and products of these transformations have not been extensively studied under typical environmental conditions.

Chemical Transformation Kinetics in Model Systems

Hydrolysis:

The hydrolysis of this compound has been described in the context of industrial synthesis, particularly for the production of pyrogallol (B1678534). These processes, however, occur under conditions that are not representative of the natural environment.

One patented process describes the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone in water at temperatures ranging from 0°C to 250°C, with a preferred range of 60°C to 140°C when direct hydrolysis is employed, often under reflux. google.comgoogle.com The reaction can be conducted at various pressures, from below to above atmospheric pressure. google.comgoogle.com The process can be catalyzed by an alkali, such as sodium hydroxide (B78521), maintaining a pH between 2.8 and 6.0. google.comgoogle.com

It is important to note that these conditions are far more extreme than those typically found in natural aquatic environments. The rate of hydrolysis under ambient environmental temperatures and pH is expected to be significantly slower. Without specific experimental data, it is difficult to quantify the half-life of this compound due to hydrolysis in the environment.

The general mechanism for the hydrolysis of halogenated alkanes can proceed through nucleophilic substitution, where a halogen atom is replaced by a hydroxyl group. For a highly substituted and sterically hindered molecule like this compound, the reaction kinetics would be influenced by these structural factors.

Interactive Data Table: Hydrolysis Conditions for this compound in Synthetic Processes

| Parameter | Condition | Source |

| Temperature Range | 0°C - 250°C | google.comgoogle.com |

| Preferred Temperature (Direct Hydrolysis) | 60°C - 140°C | google.comgoogle.com |

| pH Range (Alkali Catalyzed) | 2.8 - 6.0 | google.comgoogle.com |

| Catalyst | Alkali (e.g., Sodium Hydroxide) | google.comgoogle.com |

| Pressure | 0.1 - 15 atmospheres | google.com |

This data is derived from industrial synthesis patents and does not represent environmental degradation rates.

Influence of Environmental Factors on Degradation Rates

The degradation of chemical compounds in the environment is influenced by a variety of factors, including temperature, pH, light intensity (for photolysis), and the presence of microorganisms. For this compound, the following factors are expected to play a role in its environmental fate.

Temperature:

As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. The patent data indicates that elevated temperatures are necessary for rapid hydrolysis in industrial settings. google.comgoogle.com In the environment, seasonal and geographical variations in temperature would likely influence its persistence, with slower degradation rates in colder climates.

pH:

The pH of the surrounding medium can significantly affect the rate of hydrolysis. The patent literature suggests that the hydrolysis of this compound can be catalyzed by both acidic and alkaline conditions. google.comgoogle.com In natural waters, which typically have a pH range of 6 to 9, the rate of hydrolysis is likely to be different from the industrial processes mentioned. The exact relationship between pH and the environmental hydrolysis rate of this compound has not been documented.

Sunlight (Photolysis):

Many chlorinated organic compounds are susceptible to degradation by sunlight, a process known as photolysis. The presence of a carbonyl group in this compound may influence its absorption of ultraviolet (UV) radiation, potentially leading to photochemical degradation. However, no specific studies on the photolytic degradation of this compound were found. The rate of photolysis would depend on factors such as the intensity and wavelength of solar radiation, the depth in the water column, and the presence of other substances in the water that can act as photosensitizers or quenchers.

Microbial Degradation (Biodegradation):

The biodegradation of chlorinated compounds is a well-documented process involving various microorganisms. While specific studies on the biodegradation of this compound are lacking, the general principles of microbial degradation of halogenated organics can be considered. The high degree of chlorination and the cyclic structure may render this compound recalcitrant to rapid biodegradation. The chlorine atoms can make the molecule more oxidized and less susceptible to initial oxidative microbial attack. Reductive dechlorination, a process where chlorine atoms are removed and replaced by hydrogen, is a common pathway for the biodegradation of highly chlorinated compounds under anaerobic conditions. The subsequent degradation of the dechlorinated intermediates may then proceed more readily. The presence and activity of specific microbial populations adapted to degrading chlorinated compounds would be a critical factor in its persistence in soil and sediment.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis and Transformation

The current synthesis of 2,2,6,6-tetrachlorocyclohexan-1-one involves the reaction of cyclohexanone (B45756) or cyclohexanol (B46403) with chlorine, often under anhydrous conditions and sometimes using the molten product as a solvent. google.comgoogle.com Future research should prioritize the development of more environmentally benign synthetic routes.

Key areas for green chemistry research include:

Alternative Oxidants: Replacing traditional, often hazardous, oxidants with greener alternatives like hydrogen peroxide is a key goal. nankai.edu.cnmdpi.com Research could explore catalytic systems that enable the use of H₂O₂ for the selective oxidation and chlorination of cyclohexanone derivatives.

Solvent-Free Reactions: Developing solvent-free or solventless reaction conditions, similar to the dry impregnation methods used for preparing certain catalysts, would significantly reduce waste and environmental impact. nankai.edu.cn The existing method of using molten 2,2,6,6-tetrachlorocyclohexanone as a solvent is a step in this direction, but alternatives should be explored. google.com

Heterogeneous Catalysis: Shifting from homogeneous catalysts to reusable, heterogeneous catalysts can simplify product purification and catalyst recovery. Zeolite-based catalysts, for instance, have shown promise in the epoxidation of related compounds like 2-cyclohexen-1-one (B156087) and could be adapted for the synthesis or transformation of this compound. nankai.edu.cn

Catalyst Development for Selective Reactivity Modifications

The reactivity of this compound is largely dictated by its four chlorine atoms and the ketone functional group. Current processes utilize organophosphorus compounds, such as tributylphosphine (B147548) and its salts, to catalyze its formation. google.comgoogle.com The development of new catalysts is crucial for controlling its subsequent transformations with high selectivity.

Future research in catalysis could focus on:

Selective Dehalogenation: Designing catalysts that can selectively remove one or more chlorine atoms would open pathways to a wide range of partially chlorinated cyclohexanone derivatives, which are currently difficult to access.

Controlled Hydrolysis: The hydrolysis of this compound to pyrogallol (B1678534) is a key transformation. google.comgoogle.com Developing more efficient and selective catalysts for this process could improve yields and reduce byproducts. Research into metal-based catalysts, such as TiZrCo, PdO/SBA-15, or molybdenum clusters, which are active in the oxidation and hydrogenation of other cyclohexene (B86901) derivatives, could provide valuable insights. mdpi.comresearchgate.net

Asymmetric Catalysis: Introducing chirality into the molecule through asymmetric catalysis could lead to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals or as chiral building blocks.

| Catalyst Type | Potential Application | Relevant Research Context |

| Organophosphorus Compounds (e.g., Tributylphosphine) | Synthesis of this compound | Currently used for high-yield production from cyclohexanone or cyclohexanol. google.comgoogle.com |

| Zeolite Catalysts (e.g., Ti-Beta) | Green synthesis and transformations (e.g., selective oxidation) | Proven effective for epoxidation of unsaturated ketones using H₂O₂. nankai.edu.cn |

| Mixed Metal Oxides (e.g., TiZrCo) | Aerobic oxidation reactions | Show high conversion and selectivity for the oxidation of cyclohexene to 2-cyclohexen-1-one. mdpi.com |

| Supported Metal Catalysts (e.g., PdO/SBA-15) | Selective oxidation/dehydrogenation | Active for the selective oxidation of cyclohexene. mdpi.com |

| Metal Halide Clusters (e.g., Molybdenum Chloride) | Condensation and dehydrogenation reactions | Catalyzes the condensation of cyclohexanone at elevated temperatures. researchgate.net |

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

Understanding the precise mechanisms of the synthesis and transformation of this compound is critical for optimizing reaction conditions and catalyst design. Advanced in situ spectroscopic techniques allow for the real-time observation of reactive intermediates.

A proposed research direction would be to employ techniques such as:

In Situ Infrared (IR) and Raman Spectroscopy: To monitor the vibrational modes of reactants, intermediates, and products as the reaction progresses, providing insight into bond formation and cleavage.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize transient intermediates in the liquid phase, which would be particularly useful for studying the complex hydrolysis mechanism to pyrogallol. google.comnih.gov

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT): This technique has been successfully used to investigate the mechanism of Ti incorporation into zeolite frameworks for catalysis and could be applied to study the interaction of this compound with heterogeneous catalyst surfaces. nankai.edu.cn

These studies would help elucidate the complex reaction pathway, including the proposed mechanism where a catalyst anion displaces the halogen atoms, followed by displacement by a hydroxide (B78521) ion and subsequent rearrangement to form pyrogallol. google.com